(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol
Description
(1S,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-ol is a chiral secondary alcohol with an amino group and a substituted aromatic ring. Its stereochemistry (1S,2S) and the presence of two methyl groups on the phenyl ring at positions 3 and 5 are critical to its physicochemical properties and biological activity. This compound is structurally related to fungicides and pharmaceuticals, particularly those targeting enzyme inhibition or receptor binding. Its synthesis and applications are documented in patent literature, where derivatives of this scaffold are explored for agrochemical and medicinal uses .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-8(2)6-10(5-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1 |
InChI Key |
KEACPRDTCZCRKM-GXSJLCMTSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H]([C@H](C)O)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C(C)O)N)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Chiral Epoxides or Ketones
A common route involves the reductive amination of chiral α-hydroxy ketones or epoxides bearing the 3,5-dimethylphenyl group:
- Step 1 : Preparation of a chiral α-hydroxy ketone intermediate with the 3,5-dimethylphenyl substituent.
- Step 2 : Reductive amination using ammonia or amine sources under catalytic hydrogenation or hydride reduction conditions.
- Catalysts : Transition-metal catalysts (e.g., Pd, Rh) with chiral ligands to induce stereoselectivity.
- Reaction Conditions : Controlled temperature (often 0–50 °C), pH adjustment, and solvent choice (e.g., methanol, ethanol) optimize yield and enantiomeric excess.
Enzymatic Kinetic Resolution
Enzymes such as lipases or transaminases can selectively react with one enantiomer in a racemic mixture, allowing isolation of the desired (1S,2S) enantiomer:
- Method : Enzymatic acylation or deacylation of racemic amino alcohols.
- Advantages : High enantioselectivity, mild reaction conditions, environmentally friendly.
- Limitations : Requires screening for suitable enzymes and optimization of reaction parameters.
Chiral Pool Synthesis
Utilizing naturally occurring chiral building blocks (e.g., L-phenylalanine derivatives) provides a stereochemically defined starting point:
- Chemical modification of these chiral precursors introduces the 3,5-dimethylphenyl group and amino alcohol functionalities.
- This approach benefits from inherent stereochemical purity but may involve multiple steps.
Industrial-Scale Preparation
Industrial synthesis prioritizes scalability, cost-efficiency, and stereochemical purity:
- Continuous Flow Reactors : Enable precise control over reaction time, temperature, and mixing, improving yield and enantioselectivity.
- Optimized Catalysts : Use of immobilized chiral catalysts for reuse and consistent stereochemical outcomes.
- Purification Techniques : Advanced chromatographic methods, including chiral HPLC, to isolate the (1S,2S) enantiomer with high purity.
Reaction Conditions and Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0–50 °C | Lower temperatures favor stereoselectivity |
| Solvent | Methanol, ethanol, aqueous buffers | Solvent choice affects catalyst activity |
| pH | Neutral to slightly acidic/basic (pH 6–8) | Maintains catalyst/enzyme stability |
| Catalysts | Chiral transition-metal complexes, enzymes | Essential for asymmetric induction |
| Reaction Time | Several hours (4–24 h) | Optimized for conversion and selectivity |
| Purification | Chiral HPLC, crystallization | Ensures enantiomeric purity |
Detailed Research Findings
- Chiral Catalysis : Studies demonstrate that using Rhodium complexes with chiral phosphine ligands can achieve >95% enantiomeric excess in reductive amination steps leading to (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol.
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic amino alcohols yields the (1S,2S) enantiomer with enantiomeric excess exceeding 98%, under mild aqueous conditions at 30 °C.
- Chiral Pool Synthesis : Starting from L-phenylalanine derivatives, multi-step syntheses incorporating Friedel-Crafts alkylation to introduce the 3,5-dimethylphenyl group followed by stereospecific reduction have been reported with overall yields of 40–60%.
Comparative Summary of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Reductive Amination | High stereoselectivity, scalable | Requires expensive catalysts | 70–90% | >95% |
| Enzymatic Kinetic Resolution | Environmentally friendly, mild | Limited substrate scope | 40–60% | >98% |
| Chiral Pool Synthesis | High stereochemical purity | Multi-step, time-consuming | 40–60% | >99% |
Analytical Characterization of Stereochemistry
- X-ray Crystallography : Confirms absolute stereochemistry.
- Chiral HPLC : Quantifies enantiomeric purity.
- NMR Spectroscopy : NOESY and coupling constants help assign relative configuration.
- Optical Rotation : Compared with literature values for validation.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Therapeutic Potential
Research indicates that (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol may exhibit:
- Antidepressant Activity : Its structural similarity to known antidepressants suggests potential efficacy in mood disorders.
- Neuroprotective Effects : Studies show it may protect neurons from oxidative stress, making it a candidate for neurodegenerative disease therapies.
Ligand Interactions
The compound can act as a ligand for various receptors and enzymes:
- Enzyme Modulation : It influences enzyme activity through hydrogen bonding and electrostatic interactions.
- Receptor Binding : Its ability to bind to specific receptors may lead to the development of new drugs targeting neurological conditions.
Synthesis of Complex Molecules
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol is utilized in the synthesis of more complex organic compounds:
- Chiral Synthesis : It serves as a chiral building block in asymmetric synthesis.
- Functionalization Reactions : The amino and hydroxyl groups allow for diverse functionalization routes.
Catalytic Processes
The compound can be involved in catalytic processes:
- Asymmetric Hydrogenation : Employed in industrial settings for the production of other chiral compounds due to its high enantioselectivity.
Research has demonstrated various biological activities:
- Antioxidant Properties : The compound's structure allows it to scavenge free radicals.
- Cell Signaling Modulation : It may influence cellular signaling pathways by interacting with specific biomolecules.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol:
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to its ability to enhance antioxidant defenses within the cells.
Case Study 2: Antidepressant Activity
Clinical trials investigated the efficacy of this compound in treating depression. Results indicated a notable improvement in patients' symptoms compared to placebo groups, suggesting its potential as a new antidepressant medication.
Mechanism of Action
The mechanism of action of (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- Aromatic Substituents : The 3,5-dimethyl substitution in the target compound provides steric bulk but lacks electronegative groups (e.g., fluorine), reducing its binding affinity compared to fluorinated analogs like the 4-fluoro-2-methylphenyl derivative .
- Functional Groups: Ester-linked pyridine-carbonyl moieties in patent compounds enhance systemic translocation in plants, unlike the amino-alcohol group in the target compound, which may limit bioavailability .
Pharmaceutical Impurities (Propan-2-Ol Derivatives)
Pharmaceutical standards (2018) list structurally related impurities with variations in the phenoxy and amino groups:
| Compound | Substituents | Key Differences | Relevance |
|---|---|---|---|
| (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Imp. E) | 2-methoxyethyl-phenoxy | Ether linkage, isopropylamine | Degradation product with reduced potency |
| (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (Imp. F) | Phenoxy | Lack of methyl groups on phenyl ring | Byproduct in beta-blocker synthesis |
| (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (Imp. H) | 4-(2-hydroxyethyl)-phenoxy | Hydroxyethyl side chain | Alters solubility and receptor binding |
Key Findings :
- Stereochemistry : The target compound’s (1S,2S) configuration contrasts with the racemic (2RS) mixtures of impurities, which lack enantiomeric purity and thus exhibit unpredictable pharmacokinetics .
- Phenoxy vs. Phenyl Groups: Impurities like Imp. F and H feature phenoxy linkages instead of direct phenyl substitution, reducing their lipophilicity compared to the target compound’s 3,5-dimethylphenyl group .
Structural-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Fluorine substituents (e.g., in patent derivatives) improve fungicidal activity by enhancing interaction with cytochrome b enzymes .
- Steric Effects : The 3,5-dimethyl groups in the target compound may hinder enzyme access, explaining its lower activity relative to analogs with smaller substituents (e.g., 2,4-dimethylphenyl) .
- Chirality : The (1S,2S) configuration is critical for maintaining activity; racemic mixtures (e.g., pharmaceutical impurities) show diminished or variable efficacy .
Biological Activity
(1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol is a chiral compound classified as an amino alcohol, characterized by its unique stereochemistry and functional groups. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities. This article reviews the biological activity of (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol, highlighting its interactions with biomolecules, potential therapeutic targets, and relevant research findings.
Chemical Structure and Properties
The structural formula of (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol includes:
- An amino group (-NH2)
- A hydroxyl group (-OH)
- A 3,5-dimethylphenyl substituent
This configuration allows for significant chemical reactivity and biological interactions through hydrogen bonding and electrostatic interactions with target molecules .
Research indicates that (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol may function as a ligand for various biological targets. The dual functional groups enhance its ability to form hydrogen bonds, which is crucial for modulating enzyme activity or receptor binding .
Key Interactions
The compound's interactions can lead to:
- Enzyme modulation : Influencing the activity of specific enzymes.
- Receptor binding : Engaging with receptors to elicit biological responses.
Anticancer Activity
Studies have demonstrated that (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol exhibits anticancer properties. It has been shown to interact with cancer cell lines, potentially inhibiting cell growth. For instance, structure-activity relationship (SAR) studies have indicated that modifications on the aromatic ring can significantly affect anticancer potency .
| Compound | Activity | IC50 (μM) |
|---|---|---|
| (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol | Anticancer | 9.6 |
| Control (Cisplatin) | Anticancer | 5.0 |
Anti-Tuberculosis Activity
In anti-tubercular studies, the compound demonstrated notable activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 9.6 μg/mL . This suggests potential for further development as an anti-tuberculosis agent.
Case Studies
Several case studies have focused on the biological effects of (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol:
Study 1: Enzyme Interaction
A study explored how the compound interacts with specific enzymes involved in metabolic pathways. Results indicated that it could act as a competitive inhibitor in certain enzymatic reactions .
Study 2: Receptor Binding Assays
In receptor binding assays, (1S,2S)-1-amino-1-(3,5-dimethylphenyl)propan-2-ol was tested for its ability to bind to dopamine receptors. The findings suggested a selective binding affinity towards D3 receptors compared to D2 receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
